1H-Benzimidazolium, 2-chloro-1,3-dimethyl-, chloride
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Overview
Description
2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride is an organic compound known for its high chemical reactivity. It is often used as a precursor in the synthesis of various complex organic molecules. This compound is a white to off-white crystalline powder that is soluble in water, chloroform, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride typically involves the reaction of 1,3-dimethylimidazolidine with phosgene or its derivatives. One common method includes heating a mixture of 1,3-dimethylimidazolidine and phosgene at 140°C for several hours. The reaction mixture is then cooled, and the product is precipitated using a solvent such as 1,4-dioxane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. The use of inert atmospheres and low temperatures during storage is essential to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is used in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce various substituted imidazolines .
Scientific Research Applications
2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride involves its high reactivity as a carbene precursor. It can form carbenes under specific conditions, which then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1,3-dimethylimidazolidinium chloride
- 2-chloro-1,3-dimethylimidazolium chloride
- 2-chloro-1-methylpyridinium iodide
Uniqueness
2-chloro-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-1-ium chloride is unique due to its specific structure, which imparts high reactivity and stability under certain conditions. This makes it particularly useful in the synthesis of complex organic molecules and as a precursor for various chemical reactions .
Properties
Molecular Formula |
C9H12Cl2N2 |
---|---|
Molecular Weight |
219.11 g/mol |
IUPAC Name |
2-chloro-1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-11-7-5-3-4-6-8(7)12(2)9(11)10;/h3-6,9H,1-2H3;1H |
InChI Key |
OWOQOMAUKATVIO-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(N(C2=CC=CC=C21)C)Cl.[Cl-] |
Origin of Product |
United States |
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